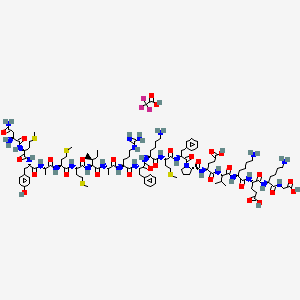
GAD65(247-266) epitope (TFA)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GAD65(247-266) epitope (TFA) is a T cell epitope derived from islet antigens. It exhibits competitive binding to the type I diabetes-associated molecule I-A g7, albeit with low affinity . This epitope corresponds to a sequence within Glutamic Acid Decarboxylase 65, an enzyme implicated in the transformation of glutamate into gamma-aminobutyric acid (GABA) .
Vorbereitungsmethoden
The preparation of GAD65(247-266) epitope (TFA) involves synthetic peptide synthesis techniques. The compound is synthesized by solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions, and the final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
GAD65(247-266) epitope (TFA) primarily undergoes peptide bond formation during its synthesis. The common reagents used in these reactions include amino acid derivatives with protecting groups, coupling reagents such as N,N’-diisopropylcarbodiimide (DIC), and activators like 1-hydroxybenzotriazole (HOBt) . The major product formed is the desired peptide sequence, which is then purified and characterized .
Wissenschaftliche Forschungsanwendungen
GAD65(247-266) epitope (TFA) has significant applications in scientific research, particularly in the fields of immunology and diabetes research. It is used to study the immune response in type I diabetes, as it is a known autoantigen in this disease . Researchers use this epitope to investigate the mechanisms of autoimmune diabetes and to develop potential therapeutic interventions . Additionally, it is employed in studies related to GABAergic signaling and its role in neurological disorders .
Wirkmechanismus
The mechanism of action of GAD65(247-266) epitope (TFA) involves its interaction with the immune system. As a T cell epitope, it binds to the major histocompatibility complex (MHC) class II molecule I-A g7, which is associated with type I diabetes . This binding triggers an immune response, leading to the activation of T cells that target pancreatic beta cells . The molecular target of this epitope is the GAD65 enzyme, which plays a crucial role in the conversion of glutamate to GABA .
Vergleich Mit ähnlichen Verbindungen
GAD65(247-266) epitope (TFA) can be compared with other T cell epitopes derived from islet antigens, such as insulin B chain (9-23) and IA-2 (605-620) . These epitopes also play a role in the autoimmune response in type I diabetes. GAD65(247-266) epitope (TFA) is unique due to its specific sequence and its involvement in GABAergic signaling . Other similar compounds include GAD67-derived epitopes, which also participate in the conversion of glutamate to GABA but differ in their amino acid sequences and binding affinities .
Eigenschaften
Molekularformel |
C111H174F3N27O29S4 |
|---|---|
Molekulargewicht |
2536.0 g/mol |
IUPAC-Name |
(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-(carboxymethylamino)-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C109H173N27O27S4.C2HF3O2/c1-11-62(4)89(135-102(157)79(46-55-167-10)128-98(153)76(43-52-164-7)122-90(145)63(5)119-103(158)80(57-67-35-37-68(137)38-36-67)131-99(154)77(44-53-165-8)123-92(147)69(113)59-84(114)138)107(162)120-64(6)91(146)121-73(33-24-50-117-109(115)116)96(151)132-81(56-65-26-14-12-15-27-65)104(159)125-71(31-19-22-48-111)94(149)127-78(45-54-166-9)100(155)133-82(58-66-28-16-13-17-29-66)108(163)136-51-25-34-83(136)105(160)129-75(40-42-86(141)142)101(156)134-88(61(2)3)106(161)130-72(32-20-23-49-112)95(150)126-74(39-41-85(139)140)97(152)124-70(30-18-21-47-110)93(148)118-60-87(143)144;3-2(4,5)1(6)7/h12-17,26-29,35-38,61-64,69-83,88-89,137H,11,18-25,30-34,39-60,110-113H2,1-10H3,(H2,114,138)(H,118,148)(H,119,158)(H,120,162)(H,121,146)(H,122,145)(H,123,147)(H,124,152)(H,125,159)(H,126,150)(H,127,149)(H,128,153)(H,129,160)(H,130,161)(H,131,154)(H,132,151)(H,133,155)(H,134,156)(H,135,157)(H,139,140)(H,141,142)(H,143,144)(H4,115,116,117);(H,6,7)/t62-,63-,64-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,88-,89-;/m0./s1 |
InChI-Schlüssel |
ZKBXNMANHKRIBC-ZEXQSJFRSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)N)N.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCSC)NC(=O)C(CC(=O)N)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


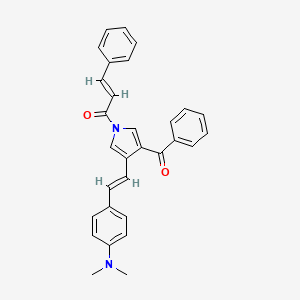
![(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-[(2R,3R,4S,5S,6S)-4,5-dihydroxy-6-methoxycarbonyl-3-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl]oxyoxan-2-yl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid](/img/structure/B12380940.png)
![(2S)-N-[4-[[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]amino]butyl]-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-[1-[2-[(3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]triazol-4-yl]propanamide](/img/structure/B12380941.png)
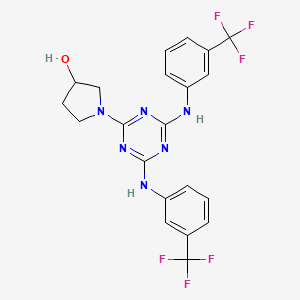
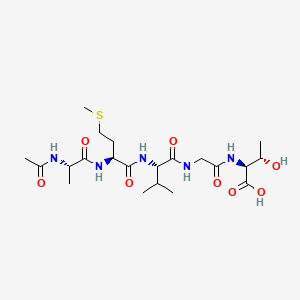
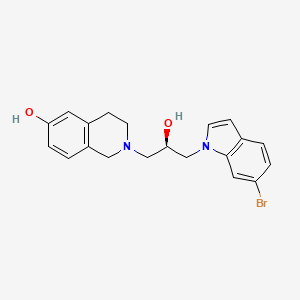
![5-chloro-N-[(E)-[(E)-7-[6-[(4-fluorophenyl)methoxy]-2-methyl-3,4-dihydrochromen-2-yl]-4-methylhept-4-enylidene]amino]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B12380970.png)
![N-[(2S)-3-methoxy-1-[[4-[3-(1-methylpyrazol-3-yl)phenyl]-1,3-thiazol-2-yl]amino]-1-oxopropan-2-yl]-1-methylsulfonylpyrrole-3-carboxamide](/img/structure/B12380974.png)
![4-Fluoro-2-[3-(2-phenylethoxy)anilino]benzoic acid](/img/structure/B12380978.png)
![[[(2R,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12380979.png)
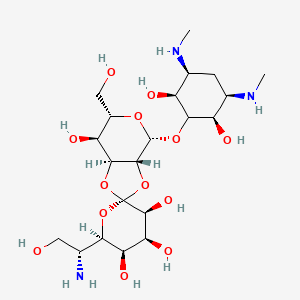
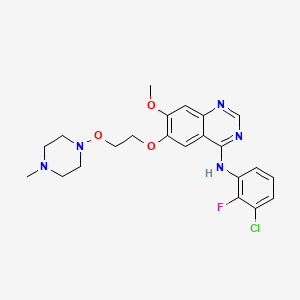
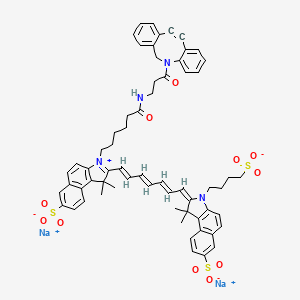
![Diethyl (3-methoxy-4-{[4-({2-methyl-7-[trans-4-(4-methylpiperazin-1-yl)cyclohexyl]-3-oxo-2,3-dihydro-1H-isoindol-4-yl}amino)-5-(trifluoromethyl)pyrimidin-2-yl]amino}benzyl)phosphonate](/img/structure/B12381006.png)
